(3-Bromo-5-ethoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

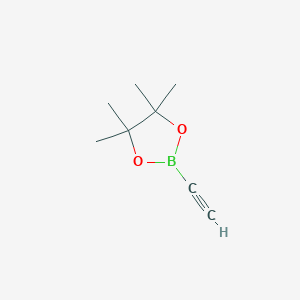

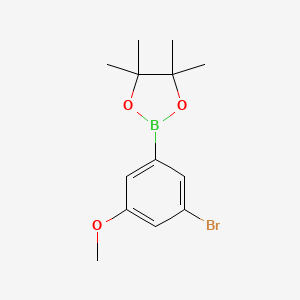

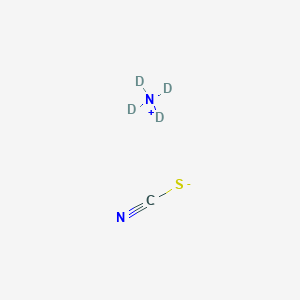

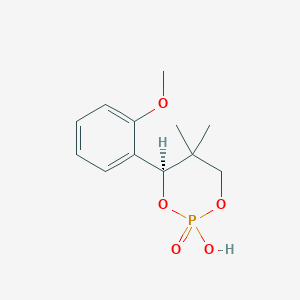

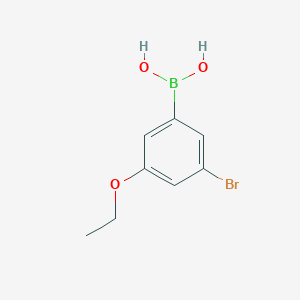

“(3-Bromo-5-ethoxyphenyl)boronic acid” is an organic compound with the chemical formula C8H10BBrO3 . It is a boronic acid derivative, which are compounds that have been widely used in a range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-ethoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an ethoxy group . The exact structure and properties can be further analyzed using techniques such as Density Functional Theory (DFT) with the B3LYP functional for the optimization of the ground state geometry and simulation of the infrared and Raman spectra of the molecule .Chemical Reactions Analysis

Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have been utilized in various chemical reactions. These include the Suzuki–Miyaura coupling, which is a palladium-catalyzed carbon–carbon bond-forming reaction . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Scientific Research Applications

Sensing Applications

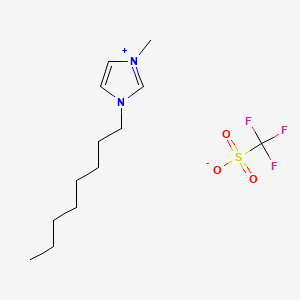

Boronic acids, including (3-Bromo-5-ethoxyphenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

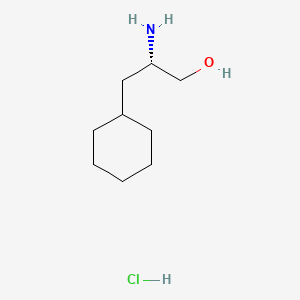

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules for detection or tracking .

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them useful in the study and understanding of protein structures and functions .

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different molecules, enhancing the efficiency of these processes .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their interaction with various biological molecules makes them potential candidates for drug development .

Synthesis of Complex Boronic Acids

Boronic acids are used in the synthesis of complex boronic acids . The synthesis is performed on a nanomole scale with high synthesis success rates . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Cross-Coupling Reactions

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This makes them useful in the synthesis of complex organic compounds .

Catalysis

Borinic acids are also used in catalysis . Their unique properties make them effective catalysts in various chemical reactions .

Safety and Hazards

Future Directions

Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research could focus on extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The development of novel chemistries using boron to fuel emergent sciences is also a promising direction .

Mechanism of Action

Target of Action

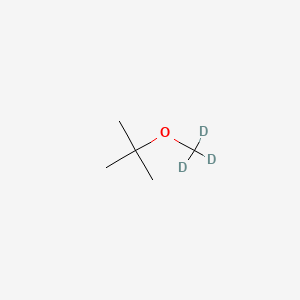

The primary target of (3-Bromo-5-ethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-Bromo-5-ethoxyphenyl)boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway results in the formation of new carbon–carbon bonds, which can be used to create a variety of complex organic compounds .

Result of Action

The primary result of the action of (3-Bromo-5-ethoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds .

properties

IUPAC Name |

(3-bromo-5-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUBWEOZVDXVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584637 |

Source

|

| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849062-02-8 |

Source

|

| Record name | B-(3-Bromo-5-ethoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.